3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one
Overview
Description
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one is a homoisoflavonoid, a rare class of flavonoids known for their diverse biological activities. This compound is characterized by its chroman-4-one structure, which includes three hydroxyl groups and a methoxybenzyl group. Homoisoflavonoids are typically found in plants belonging to the Asparagaceae and Fabaceae families .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one typically involves the use of chromatographic techniques. One common method includes the extraction of the compound from plant sources using ethanol, followed by purification through silica gel column chromatography. The mobile phases used in this process can include mixtures of petroleum ether, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted chroman-4-one derivatives. These products can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of homoisoflavonoids.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment and cardiovascular protection.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries.
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-3-(4-methoxybenzyl)chroman-4-one
- 5,7-Dihydroxy-3-(2-hydroxy-4-methoxybenzyl)chroman-4-one
- 5,7-Dihydroxy-3-(4-hydroxybenzyl)chroman-4-one
Uniqueness
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one is unique due to the presence of three hydroxyl groups and a methoxybenzyl group, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits stronger antioxidant and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFQQNRFOVLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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